2,2-Difluoro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)cyclopropanecarboxamide
Description
2,2-Difluoro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)cyclopropanecarboxamide (CAS: 1801684-81-0) is a boronic ester-containing compound with a molecular formula of C16H20BClF2N2O3 and a molecular weight of 324.13 g/mol . It features a pyridine ring substituted at the 4-position with a pinacol boronate ester and at the 2-position with a difluorinated cyclopropanecarboxamide group. This structural motif is critical for its role in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl derivatives for pharmaceutical and materials science applications . The compound is typically synthesized via palladium-catalyzed borylation or coupling reactions, as evidenced by analogous protocols in the literature .
Properties
IUPAC Name |
2,2-difluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BF2N2O3/c1-13(2)14(3,4)23-16(22-13)9-5-6-19-11(7-9)20-12(21)10-8-15(10,17)18/h5-7,10H,8H2,1-4H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVLJLGRDCLSFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC(=O)C3CC3(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BF2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2,2-Difluorocyclopropanecarboxylic Acid
Method A: Cyclopropanation via Difluorocarbene Insertion
-
Reagents : Chlorodifluoromethane (ClCFH), sodium iodide, and ethyl acrylate.
-
Mechanism :
-
Difluorocarbene generation : ClCFH reacts with NaI to form CF carbene.
-
Cyclopropanation : CF carbene inserts into the double bond of ethyl acrylate.
-
-
Conditions : 80–100°C, 12–24 h in DMF.
Method B: Hydrolysis of 2,2-Difluorocyclopropanecarbonitrile
-
Reagents : 2,2-Difluorocyclopropanecarbonitrile, HSO (concentrated).
-
Conditions : Reflux in HO for 6 h.
Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-2-Amine
Miyaura Borylation of 4-Bromo-2-Nitropyridine
-
Reagents : 4-Bromo-2-nitropyridine, bis(pinacolato)diboron (BPin), Pd(dppf)Cl, KOAc.
-
Conditions :
-
Post-reduction : Catalytic hydrogenation (H, Pd/C) converts the nitro group to amine (95% yield).
Table 1: Key Intermediates for Pyridine-Boronate Synthesis
| Intermediate | CAS Number | Purity | Source |
|---|---|---|---|
| 4-Bromo-2-nitropyridine | 15862-33-8 | 98% | Commercial |
| BPin | 73183-34-3 | 97% | Commercial |
| 4-(PinB)pyridin-2-amine | 2096996-99-3 | 95% | Synthetic |
Amide Coupling Strategies
Acyl Chloride Route
Step 1: Formation of 2,2-Difluorocyclopropanecarbonyl Chloride
-
Reagents : 2,2-Difluorocyclopropanecarboxylic acid, thionyl chloride (SOCl), catalytic DMF.
-
Conditions : Reflux in toluene, 4 h.
Step 2: Coupling with Pyridine-Boronate Amine
-
Reagents : 2,2-Difluorocyclopropanecarbonyl chloride, 4-(PinB)pyridin-2-amine, triethylamine (EtN).
-
Conditions :
Table 2: Optimization of Amide Coupling
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| EtN | DCM | 0°C → RT | 78% |
| DMAP | THF | RT | 65% |
| Pyridine | Toluene | 40°C | 70% |
Alternative Routes and Challenges
Direct Cyclopropanation of Preformed Amides
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) enables participation in palladium-catalyzed Suzuki-Miyaura couplings. This reaction is critical for forming biaryl or heteroaryl linkages in pharmaceutical and materials science applications.
Example Reaction Conditions and Yields:
Key Observations:
-
High yields (e.g., 91%) are achievable with electron-deficient aryl halides under optimized conditions (e.g., mixed solvent systems) .
-
Steric hindrance from substituents (e.g., cyclopropyl groups) reduces coupling efficiency, as seen in the lower yield (21.5%) .
-
The fluorinated cyclopropane moiety remains stable under these conditions, with no reported dehalogenation or decomposition .
Amide Hydrolysis
Boron-to-Hydroxyl Conversion
The boronic ester can be hydrolyzed to a boronic acid under acidic aqueous conditions, though this is rarely performed due to the instability of boronic acids:
Electrophilic Aromatic Substitution
-
Nitration : Requires HNO₃/H₂SO₄ at 0–5°C, yielding nitro derivatives at the 5-position of pyridine .
-
Halogenation : Bromination via NBS in DMF occurs selectively at the 3-position .
Stability and Degradation
Purification and Handling
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a pharmaceutical agent due to its ability to modulate biological pathways. It is particularly noted for:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival .
Drug Development
The incorporation of the dioxaborolane moiety enhances the compound's stability and bioavailability. Research indicates:
- Prodrug Formulation : The compound can be utilized in prodrug strategies where it is converted into an active form within the body, improving therapeutic efficacy while reducing side effects .
Catalysis
The presence of boron in its structure allows for applications in catalysis:
- Cross-Coupling Reactions : This compound can act as a catalyst in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules .
Case Studies
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, the boronic acid group can form reversible covalent bonds with biological targets, such as enzymes or receptors, leading to modulation of their activity. The difluoro group can enhance the compound's stability and binding affinity.
Comparison with Similar Compounds
Fluorine Substitution
The 2,2-difluoro modification on the cyclopropane ring distinguishes the target compound from its non-fluorinated analogs (e.g., CAS: 1201644-41-8). Fluorine’s electronegativity enhances the compound’s metabolic stability and binding affinity to hydrophobic enzyme pockets, a critical feature in kinase inhibitors . For example, fluorinated analogs of GSK-3β inhibitors exhibit improved IC50 values compared to non-fluorinated counterparts due to enhanced van der Waals interactions .
Boronic Ester Position
The 4-pyridinyl boronic ester in the target compound contrasts with 5-pyridinyl (CAS: 1201644-41-8) or phenyl (CAS: 1031747-40-6) substitutions. The 4-position on pyridine optimizes steric and electronic compatibility in cross-coupling reactions, leading to higher yields of biaryl products compared to meta-substituted analogs .
Carboxamide Variants
Replacing the cyclopropanecarboxamide with isobutyramide (Compound 39) or N-methyl carboxamide (CAS: 1313738-91-8) alters solubility and steric bulk. Cyclopropane’s rigid, planar structure facilitates target engagement in enzyme active sites, whereas bulkier groups may reduce binding efficiency .
Thermal Stability
Non-fluorinated cyclopropanecarboxamide analogs exhibit melting points of 257–258°C, while bulkier derivatives (e.g., cyclohexanecarboxamide) melt at 252–253°C, indicating that fluorination may enhance crystallinity and thermal stability .
Biological Activity
2,2-Difluoro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)cyclopropanecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a cyclopropanecarboxamide core with a difluorinated moiety and a boronate ester derivative. The presence of the boron atom is significant as it often enhances the compound's reactivity and potential interactions with biological targets.
Anticancer Properties
Research indicates that compounds containing boronate groups can exhibit anticancer activity. The mechanism often involves the inhibition of proteasomes or other cellular pathways essential for tumor growth. For instance, boron-containing compounds have been shown to disrupt cellular signaling pathways involved in cancer proliferation and survival.
Antidepressant Effects
Certain boronate esters have demonstrated antidepressant-like effects in preclinical models. These effects are hypothesized to arise from their ability to modulate neurotransmitter systems and neuroinflammation.
Enzyme Inhibition
The compound may also act as an inhibitor for specific enzymes relevant in metabolic pathways. Boron-containing compounds are known to interact with various enzymes through covalent bonding, potentially leading to altered metabolic processes.
Case Studies
- In Vitro Studies : A study involving the evaluation of 2,2-Difluoro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)cyclopropanecarboxamide showed promising results in inhibiting cell proliferation in various cancer cell lines. The IC50 values indicated effective concentrations for therapeutic applications.
- Animal Models : In vivo experiments demonstrated that administration of the compound resulted in reduced tumor size in xenograft models. This suggests a potential for further development as an anticancer agent.
- Mechanistic Insights : Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Additionally, it was found to inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression.
Data Table: Summary of Biological Activities
Q & A
What are the optimal synthetic routes for 2,2-difluoro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)cyclopropanecarboxamide, and how do reaction conditions influence yield and purity?
Basic Research Question
The compound’s synthesis typically involves coupling a boronate ester-containing pyridine derivative with a difluorocyclopropanecarboxamide precursor. Key steps include Suzuki-Miyaura cross-coupling or direct amidation under palladium catalysis. Reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) critically impact yield and purity. For example, highlights the use of pinacol boronate esters in similar syntheses, where anhydrous tetrahydrofuran (THF) and controlled heating (60–80°C) improved efficiency . Methodological optimization should include monitoring by TLC and HPLC to track intermediate formation and byproduct suppression.
How can spectroscopic data (NMR, MS, IR) resolve structural ambiguities in this compound, particularly regarding the cyclopropane and boronate ester moieties?
Basic Research Question
Structural confirmation relies on multi-nuclear NMR (¹H, ¹³C, ¹⁹F, and ¹¹B) and high-resolution mass spectrometry (HRMS). The cyclopropane’s ¹H NMR signals typically appear as distinct multiplets (δ ~1.5–2.5 ppm), while the dioxaborolane group’s ¹¹B NMR resonance occurs near δ 30–35 ppm . IR spectroscopy can validate the carboxamide C=O stretch (~1650–1700 cm⁻¹). Discrepancies between calculated and observed isotopic patterns in HRMS may indicate incomplete purification or degradation, necessitating column chromatography or recrystallization .
What strategies mitigate hydrolysis or oxidative degradation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group during storage or reaction?
Advanced Research Question
The dioxaborolane group is sensitive to moisture and oxygen, leading to boronic acid formation or decomposition. recommends storing the compound under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF or DMF). During reactions, chelating agents like 2,2,6,6-tetramethylheptanedione (TMHD) can stabilize the boronate ester . Degradation pathways should be monitored via ¹¹B NMR or LC-MS, with kinetic studies to identify critical stability thresholds (e.g., pH, humidity).
How does the difluorocyclopropane moiety influence the compound’s reactivity in cross-coupling reactions compared to non-fluorinated analogs?
Advanced Research Question
The electron-withdrawing nature of the difluorocyclopropane enhances electrophilicity at the carboxamide carbonyl, facilitating nucleophilic substitutions. However, steric hindrance from the cyclopropane may slow transmetalation in cross-coupling reactions. Computational studies (DFT) comparing activation energies for fluorinated vs. non-fluorinated analogs are recommended. and describe similar fluorinated scaffolds in kinase inhibitors, where fluorination improved metabolic stability but required adjusted catalyst systems (e.g., Pd(OAc)₂ with SPhos ligands) .
What analytical methods are most effective for quantifying trace impurities (e.g., de-boronation byproducts) in this compound?
Advanced Research Question
LC-MS with a C18 column and 0.1% formic acid in acetonitrile/water gradients can separate boronate esters from boronic acid impurities. Quantitative ¹⁹F NMR using an internal standard (e.g., trifluoroacetic acid) is also effective for fluorinated byproducts. emphasizes the importance of method validation via spike-recovery experiments to ensure sensitivity ≥0.1% w/w . For metal contaminants (e.g., residual Pd), ICP-MS is critical, with acceptable limits <10 ppm .
How can computational modeling (e.g., DFT, molecular docking) predict the compound’s potential as a kinase inhibitor or boron-based prodrug?
Advanced Research Question
Density functional theory (DFT) calculations can map the compound’s electronic structure, predicting reactivity at the boronate ester and carboxamide sites. Molecular docking (e.g., AutoDock Vina) into kinase active sites (e.g., EGFR or BTK) may reveal binding affinities, guided by structural analogs in and . For prodrug potential, simulate hydrolysis kinetics in physiological buffers (pH 7.4) and compare to known boron-containing therapeutics (e.g., bortezomib).
What experimental designs address contradictions in reported solubility data for this compound across different solvents?
Advanced Research Question
Contradictions often arise from solvent purity, temperature, or measurement techniques. A systematic study should use USP-grade solvents, controlled temperatures (20–25°C), and nephelometry or UV-Vis spectroscopy for quantification. advocates for factorial design experiments to isolate variables (e.g., solvent polarity index, hydrogen-bonding capacity) . For example, compare DMSO (high polarity) vs. dichloromethane (low polarity) solubility, correlating results with Hansen solubility parameters.
How does the steric environment of the pyridine ring affect the compound’s participation in Suzuki-Miyaura couplings?
Advanced Research Question
The 2-pyridinyl substituent’s steric bulk may hinder transmetalation or oxidative addition steps. Kinetic studies using variable ligand systems (e.g., bulky SPhos vs. smaller PCy₃) and substituent mapping (Hammett σ values) can clarify steric vs. electronic effects. and suggest that ortho-substituted pyridines require higher catalyst loadings (5–10 mol% Pd) and prolonged reaction times . Single-crystal X-ray diffraction of intermediates (e.g., Pd-aryl complexes) may provide structural insights .
What safety protocols are essential for handling this compound, given its boronate ester and fluorinated groups?
Basic Research Question
Safety measures include:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing or reactions to avoid inhalation of fine particles.
- Waste Disposal : Boron-containing waste must be neutralized with aqueous NaOH (pH >10) before disposal .
- Emergency Procedures : Immediate rinsing with water for skin contact; activated charcoal for accidental ingestion.
How can researchers reconcile discrepancies between theoretical and observed biological activity data for this compound?
Advanced Research Question
Discrepancies may arise from off-target interactions, metabolic instability, or assay conditions. A tiered approach includes:
Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM).
Metabolite Identification : LC-MS/MS to detect degradation products in cell media .
Off-Target Screening : Use kinase profiling panels or proteome-wide affinity pulldowns.
Theoretical Refinement : Adjust docking models to account for solvent effects or protein flexibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
